molecular formula C24H29N3O3 B11006263 2'-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11006263
M. Wt: 407.5 g/mol
InChI Key: WUDLHVRRZXHCHT-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including a methoxyethyl group, a pyridine ring, and a carboxamide group, makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and an isoquinoline derivative. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions to ensure complete cyclization.

  • Introduction of the Methoxyethyl Group: : The methoxyethyl group can be introduced via an alkylation reaction. This involves the reaction of the spirocyclic intermediate with 2-methoxyethyl chloride in the presence of a base like potassium carbonate to facilitate the substitution reaction.

  • Attachment of the Pyridine Ring: : The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine and a suitable palladium catalyst.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an amine derivative under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure and multiple functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be used to study the interactions of spirocyclic molecules with biological targets. Its unique structure may allow it to bind selectively to certain proteins or enzymes, making it a potential lead compound for drug discovery.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its ability to interact with biological targets may make it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pyridine-binding proteins. The spirocyclic structure may also confer unique binding properties, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spirocyclic core but may differ in the functional groups attached.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

    Carboxamide derivatives: Molecules featuring a carboxamide group with different structural backbones.

Uniqueness

The uniqueness of 2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of a spirocyclic core, a methoxyethyl group, a pyridine ring, and a carboxamide group

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-17-10-11-20(25-16-17)26-22(28)21-18-8-4-5-9-19(18)23(29)27(14-15-30-2)24(21)12-6-3-7-13-24/h4-5,8-11,16,21H,3,6-7,12-15H2,1-2H3,(H,25,26,28)

InChI Key

WUDLHVRRZXHCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

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